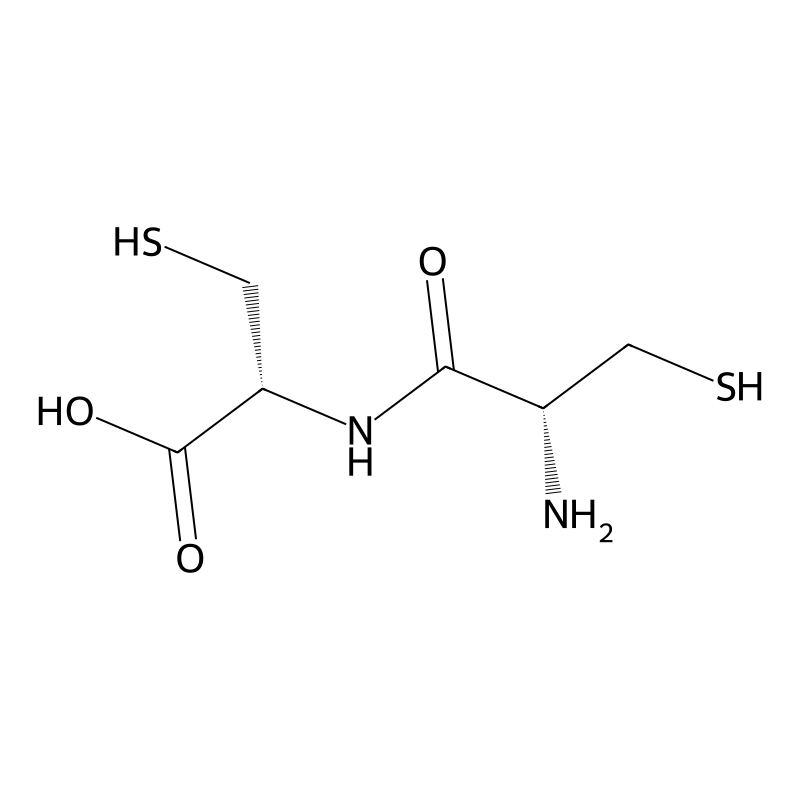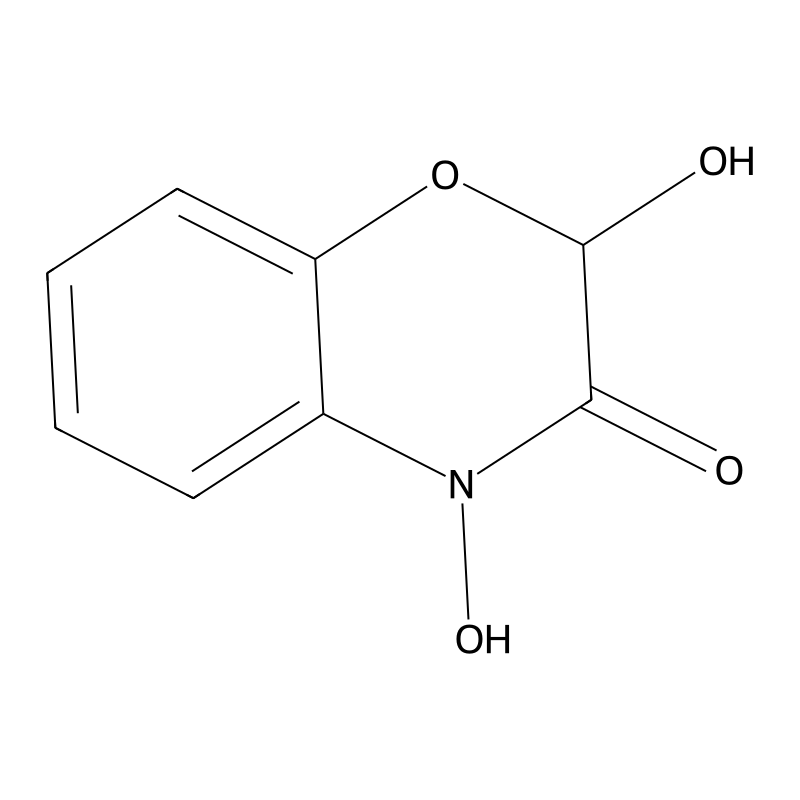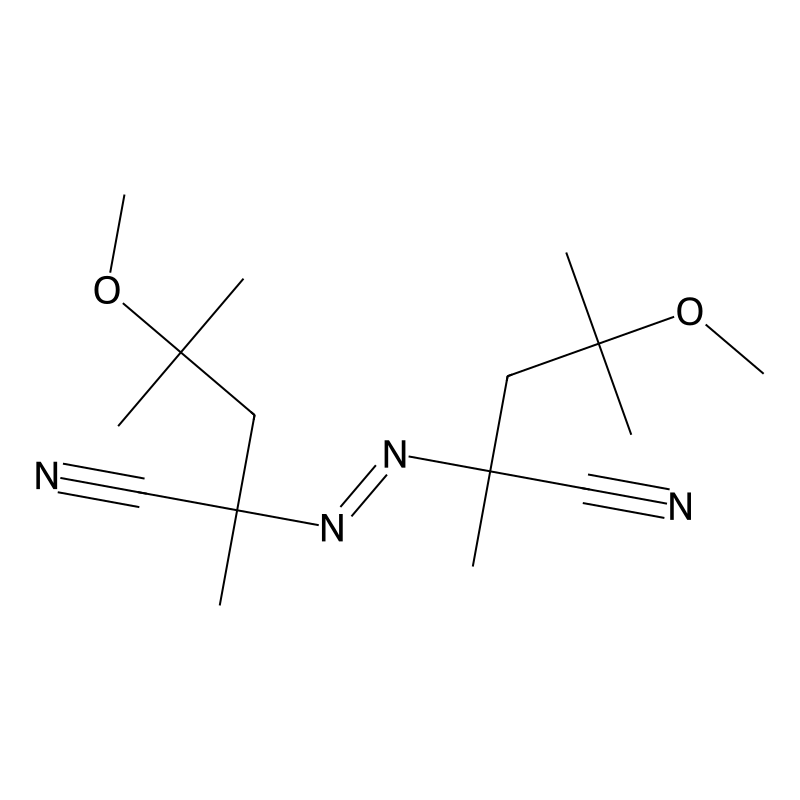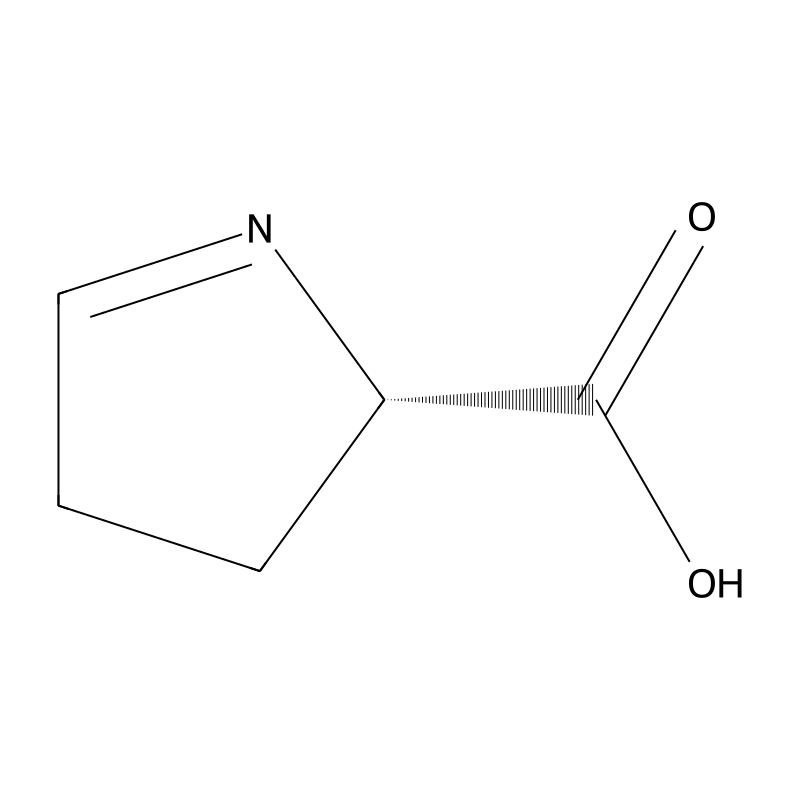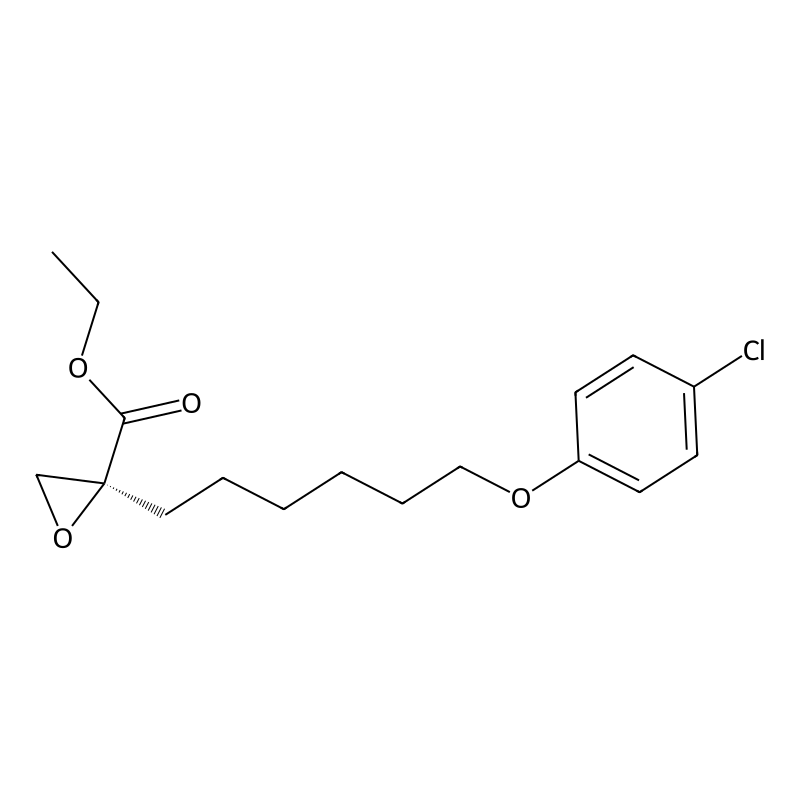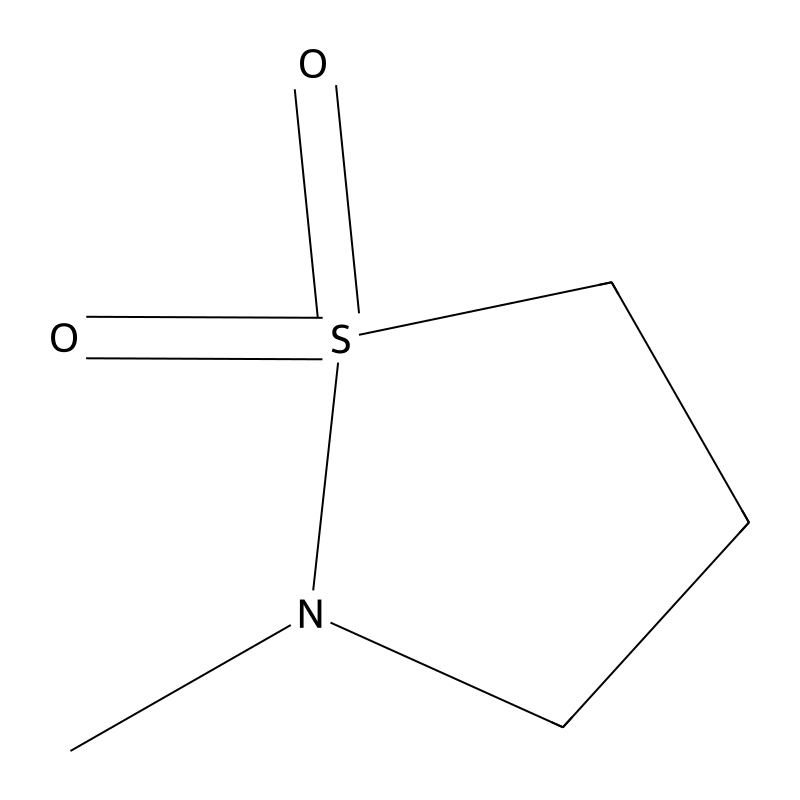Yangonin
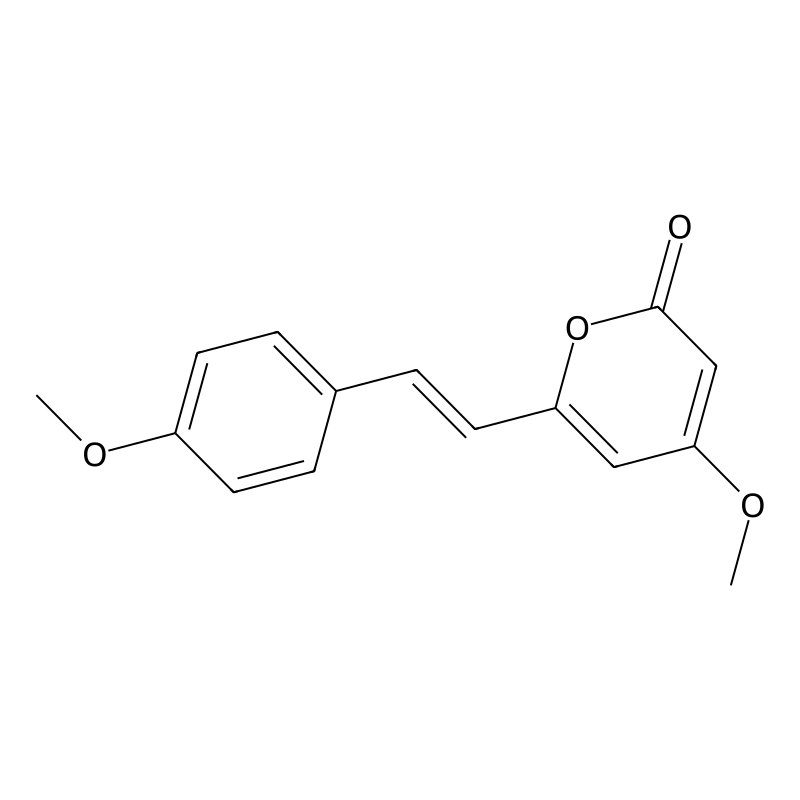
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Treatment of Inflammatory Osteoporosis
Specific Scientific Field: Inflammopharmacology
Summary of the Application: Yangonin, an anti-inflammatory agent, has been presented for inhibiting osteoclasts and relieving inflammatory osteoporosis through down-regulating inflammatory factors
Methods of Application or Experimental Procedures: A model of macrophage inflammation was established to verify the anti-inflammatory effect of yangonin. The inhibitory effect of yangonin on osteoclasts was detected by tartrate-resistant acid phosphatase (TRAP) staining, Western blotting, and quantitative real-time PCR (qRT-PCR). .
Results or Outcomes: Yangonin was found to reduce the secretion of inflammatory factors and down-regulate osteoclast-related genes such as TRAP, RANKL, cathepsin K (CTSK), and nuclear factor-activated T-cell 1 (NFATc1). It was demonstrated that yangonin could suppress the function of inflammatory cytokines in osteoclast differentiation and reporting, wherein NF-κB, AKT, and downstream c-Fos/NFATc1 signaling pathways were involved. .
- Origin: Yangonin is a naturally occurring kavalactone found in the roots of Piper methysticum [].
- Significance: Yangonin is one of the most abundant kavalactones in kava and is being investigated for its potential contributions to the anxiolytic and other pharmacological effects of kava [].
Molecular Structure Analysis
Yangonin's structure features a unique combination of functional groups:
- A central 2H-pyran-2-one ring (a six-membered ring with an oxygen and a carbonyl group) [].
- Two methoxy groups (CH3O) attached to the ring, potentially influencing its solubility and interaction with other molecules [].
- An (E)-2-(4-methoxyphenyl)ethen-1-yl group, introducing an aromatic ring and a double bond, which may contribute to its biological activity [].
The presence of these functional groups suggests potential for hydrogen bonding and interactions with various biomolecules.
Chemical Reactions Analysis
Physical Description
XLogP3
Melting Point
153-154°C
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant
